molecular formula C16H22BrFN2O4S B8153817 tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B8153817
M. Wt: 437.3 g/mol
InChI Key: DLDJEJFQGLSMLS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a diazepane ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorophenylsulfonyl group

Preparation Methods

The synthesis of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the diazepane intermediate with tert-butyl chloroformate in the presence of a base.

    Attachment of the 4-bromo-2-fluorophenylsulfonyl group: This can be accomplished through nucleophilic substitution reactions, where the diazepane intermediate reacts with 4-bromo-2-fluorobenzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides or sulfides.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological studies: The compound can be used in studies investigating the biological activity of diazepane derivatives, including their interactions with various biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate include:

    tert-Butyl 4-(4-chloro-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    tert-Butyl 4-(4-bromo-2-chlorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-fluorophenyl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O4S/c1-16(2,3)24-15(21)19-7-4-8-20(10-9-19)25(22,23)14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDJEJFQGLSMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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